3-amino-4-isopropoxy-N-methylbenzamide

Description

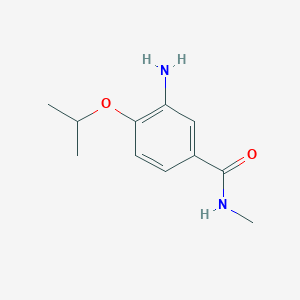

3-Amino-4-isopropoxy-N-methylbenzamide is a benzamide derivative characterized by an amino group at the 3-position, an isopropoxy group at the 4-position of the benzene ring, and an N-methyl substitution on the amide nitrogen.

Properties

IUPAC Name |

3-amino-N-methyl-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)15-10-5-4-8(6-9(10)12)11(14)13-3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNIMGLZSFUBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-isopropoxy-N-methylbenzamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available 4-isopropoxybenzoic acid.

Amidation: The carboxylic acid group of 4-isopropoxybenzoic acid is converted to an amide using N-methylamine under dehydrating conditions, often employing reagents like thionyl chloride or carbodiimides.

Nitration and Reduction: The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the isopropoxy group. The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of 3-amino-4-isopropoxy-N-methylbenzamide would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for nitration and reduction steps to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-isopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the activating effects of the amino and isopropoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Conversion to 3-nitro-4-isopropoxy-N-methylbenzamide.

Reduction: Reversion to the original amino compound.

Substitution: Formation of halogenated or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis of 3-amino-4-isopropoxy-N-methylbenzamide

The synthesis of 3-amino-4-isopropoxy-N-methylbenzamide typically involves the reaction of isopropoxy and methyl groups with a benzamide precursor. The general synthetic route can be outlined as follows:

- Starting Material : 3-nitro-4-isopropoxybenzoic acid.

- Reagents : Aniline derivatives and appropriate catalysts.

- Conditions : The reaction is conducted under controlled temperature and pressure to optimize yield and purity.

This method has been noted for its efficiency and relatively low environmental impact compared to traditional synthetic routes, which often produce significant waste products .

Anticancer Properties

Recent studies have highlighted the potential of 3-amino-4-isopropoxy-N-methylbenzamide as an inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer cell migration and metastasis. FAK is often overexpressed in various cancers, making it a target for therapeutic intervention.

- Case Study : A study demonstrated that compounds similar to 3-amino-4-isopropoxy-N-methylbenzamide effectively inhibited FAK activity, leading to reduced cell migration in breast cancer models . The selective inhibition resulted in significant apoptosis of cancer cells without affecting normal cells.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may play a role in protecting neuronal cells from oxidative stress.

- Case Study : In vitro experiments showed that treatment with 3-amino-4-isopropoxy-N-methylbenzamide led to a decrease in markers of oxidative stress in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Drug Development

Due to its promising biological activities, 3-amino-4-isopropoxy-N-methylbenzamide is being investigated as a lead compound for drug development.

- Potential Indications :

- Cancer therapies targeting FAK signaling pathways.

- Neuroprotective agents for conditions such as Alzheimer's disease.

The pharmacokinetic properties of the compound are being evaluated to determine its viability as an oral medication, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-amino-4-isopropoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the isopropoxy and methylbenzamide moieties can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between 3-amino-4-isopropoxy-N-methylbenzamide and related benzamide derivatives:

*Calculated based on formula C₁₁H₁₆N₂O₂.

Key Observations:

The methoxy group in 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide provides weaker electron-donating effects than isopropoxy, which may influence ring electronics and solubility .

The N-(3-chloro-2-methylphenyl) substituent in the chloro-methoxy analog introduces a bulky, halogenated aryl group, which may enhance receptor binding specificity but limit metabolic stability .

Hydrogen-Bonding Potential: The amino group in the target compound and its methoxy/chloro analog enables hydrogen bonding, a critical feature for interactions with biological targets. In contrast, the hydroxy-iodo derivative’s -OH group offers stronger hydrogen-bond donor capacity .

Biological Activity

3-Amino-4-isopropoxy-N-methylbenzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with similar compounds.

Chemical Structure and Properties

3-Amino-4-isopropoxy-N-methylbenzamide is characterized by the following chemical structure:

- Molecular Formula : C12H17N2O2

- Molecular Weight : 221.28 g/mol

The presence of the amino group, isopropoxy group, and N-methyl substitution plays a crucial role in its biological interactions.

The biological activity of 3-amino-4-isopropoxy-N-methylbenzamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may exert its effects through the following mechanisms:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, influencing various physiological processes such as neurotransmission and inflammation .

- Anticancer Activity : Preliminary studies suggest that 3-amino-4-isopropoxy-N-methylbenzamide may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, it may modulate the activity of enzymes associated with cell cycle regulation .

Biological Activity Overview

The biological activities associated with 3-amino-4-isopropoxy-N-methylbenzamide include:

- Antimicrobial Properties : Exhibits potential against various bacterial strains.

- Antioxidant Effects : May reduce oxidative stress by scavenging free radicals.

- Anti-inflammatory Activity : Could modulate inflammatory responses through enzyme inhibition.

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-amino-4-isopropoxy-N-methylbenzamide:

- In Vitro Studies : Research demonstrated that the compound inhibits the growth of cancer cell lines, suggesting its potential as an anticancer agent. In particular, it showed significant activity against breast cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .

- Animal Models : In vivo studies on animal models have indicated that treatment with this compound results in reduced tumor size and improved survival rates in models of induced cancer .

- Comparative Analysis : When compared to structurally similar compounds, 3-amino-4-isopropoxy-N-methylbenzamide exhibited superior potency in inhibiting specific targets related to cancer progression, highlighting its unique position in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.